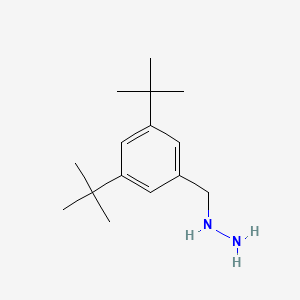

(3,5-DI-Tert-butyl-benzyl)-hydrazine

Description

Significance of Hydrazines as Synthetic Intermediates and Building Blocks

Hydrazine (B178648) (N₂H₄) and its organic derivatives are versatile reagents in organic chemistry, serving as nucleophiles, reducing agents, and foundational units for building heterocyclic compounds. nbinno.comwikipedia.org Their ability to form stable nitrogen-nitrogen bonds and participate in condensation reactions makes them indispensable for constructing diverse molecular architectures. nbinno.com Many pharmaceuticals and agrochemicals incorporate heterocyclic rings like pyrazoles and pyridazines, which can be efficiently synthesized using hydrazine derivatives. wikipedia.org The reactivity of the hydrazine core can be fine-tuned by the nature of the organic substituents, allowing for controlled and selective chemical transformations. nbinno.com This adaptability has led to their use in the synthesis of a broad spectrum of biologically active compounds. nih.govnih.gov

Overview of Sterically Hindered Aromatic Systems in Chemical Research

Sterically hindered aromatic compounds are characterized by the presence of bulky substituent groups on the aromatic ring. These bulky groups, such as the tert-butyl groups in (3,5-DI-Tert-butyl-benzyl)-hydrazine, exert significant spatial influence, which can profoundly affect the molecule's reactivity and physical properties. aip.org This steric hindrance can shield reactive centers from unwanted interactions, thereby enhancing the selectivity of chemical reactions. Furthermore, the presence of bulky substituents can lock the molecule into specific conformations, which is a critical aspect in the design of molecules with defined three-dimensional structures, such as catalysts and pharmaceutical agents. aip.org The interplay between steric effects and the electronic properties of the aromatic ring is a key area of investigation in physical organic chemistry. aip.org

Scope and Research Context of (3,5-DI-Tert-butyl-benzyl)-hydrazine

(3,5-DI-Tert-butyl-benzyl)-hydrazine emerges at the intersection of hydrazine chemistry and the study of sterically hindered systems. The two tert-butyl groups at the 3 and 5 positions of the benzene (B151609) ring create a sterically congested environment around the benzyl-hydrazine moiety. This structural feature is of significant interest to synthetic chemists. Research into this and similar compounds is often driven by the desire to develop new synthetic methodologies where the steric bulk can be exploited to control the stereochemical outcome of a reaction or to stabilize reactive intermediates. While specific, in-depth research on (3,5-DI-Tert-butyl-benzyl)-hydrazine itself is not extensively documented in publicly available literature, its structural motifs suggest potential applications in areas where controlled reactivity and specific molecular architectures are paramount.

Below are the key chemical and physical properties of (3,5-DI-Tert-butyl-benzyl)-hydrazine:

| Property | Value |

| Molecular Formula | C15H26N2 |

| Molecular Weight | 234.38 g/mol |

| IUPAC Name | (3,5-ditert-butylphenyl)methylhydrazine |

| CAS Number | 887594-73-2 |

| Computed XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 234.209598838 Da |

| Monoisotopic Mass | 234.209598838 Da |

| Topological Polar Surface Area | 38.1 Ų |

| Heavy Atom Count | 17 |

| Formal Charge | 0 |

| Complexity | 212 |

| Data sourced from PubChem. nih.gov |

Structure

3D Structure

Properties

CAS No. |

887594-73-2 |

|---|---|

Molecular Formula |

C15H26N2 |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

(3,5-ditert-butylphenyl)methylhydrazine |

InChI |

InChI=1S/C15H26N2/c1-14(2,3)12-7-11(10-17-16)8-13(9-12)15(4,5)6/h7-9,17H,10,16H2,1-6H3 |

InChI Key |

WKAJLAUXMPHZNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CNN)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Di Tert Butyl Benzyl Hydrazine and Its Key Precursors

Strategies for the Construction of the 3,5-Di-tert-butylbenzyl Scaffold

The synthesis of (3,5-di-tert-butyl-benzyl)-hydrazine is predicated on the efficient construction of the 3,5-di-tert-butylbenzyl backbone. This is typically achieved through the preparation of key intermediates such as halogenated derivatives or other functionalized precursors that can be readily converted to the target hydrazine (B178648).

Synthesis of Halogenated 3,5-Di-tert-butylbenzyl Intermediates

Halogenated 3,5-di-tert-butylbenzyl compounds, particularly the bromide and chloride, are versatile precursors for nucleophilic substitution reactions, including hydrazination.

A primary route to these intermediates begins with 1,3-di-tert-butylbenzene. This starting material can be formylated to produce 3,5-di-tert-butylbenzaldehyde (B94254), which is then reduced to 3,5-di-tert-butylbenzyl alcohol. fishersci.ca The alcohol can subsequently be converted to the corresponding benzyl (B1604629) halide.

Alternatively, 3,5-di-tert-butyltoluene (B81915) serves as a valuable precursor. sigmaaldrich.com The benzylic position of 3,5-di-tert-butyltoluene can be selectively halogenated using radical initiators. A common method is the side-chain bromination with N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, which yields 3,5-di-tert-butylbenzyl bromide. libretexts.orgmasterorganicchemistry.comnih.govorganic-chemistry.org The use of NBS is advantageous as it provides a low, steady concentration of bromine, minimizing side reactions on the aromatic ring. masterorganicchemistry.com

Another approach involves the bromination of 1,3,5-tri-tert-butylbenzene. In the presence of a catalyst such as iron powder, one of the tert-butyl groups can be displaced by bromine to yield 1-bromo-3,5-di-tert-butylbenzene. researchgate.netchemspider.comcdnsciencepub.com This aryl bromide can then be further functionalized.

| Precursor | Reagent(s) | Product | Notes |

| 3,5-Di-tert-butyltoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 3,5-Di-tert-butylbenzyl bromide | Radical-initiated side-chain bromination. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org |

| 1,3,5-Tri-tert-butylbenzene | Bromine, Iron | 1-Bromo-3,5-di-tert-butylbenzene | Electrophilic aromatic substitution with dealkylation. chemspider.comcdnsciencepub.com |

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl Derivatives as Precursors

While not direct precursors to the non-hydroxylated target, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives is well-documented due to their use as antioxidants and provides insight into the chemistry of the di-tert-butylated benzene (B151609) ring. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) can be synthesized from 2,6-di-tert-butylphenol (B90309) via formylation reactions, such as the Duff reaction or by using paraformaldehyde and a catalyst. google.com This aldehyde can be reduced to 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. core.ac.uk The phenolic hydroxyl group would require an additional deoxygenation step to arrive at the scaffold of the target molecule, making this a less direct, multi-step approach.

Approaches to Hydrazine Formation from Benzyl Derivatives

With the 3,5-di-tert-butylbenzyl scaffold in hand, typically as a benzyl halide or an aldehyde, the introduction of the hydrazine group can be accomplished through several strategic approaches.

Direct Hydrazination Methods

The most straightforward method for synthesizing benzylhydrazines is the direct reaction of a benzyl halide with hydrazine hydrate (B1144303). In the case of (3,5-di-tert-butyl-benzyl)-hydrazine, this would involve the nucleophilic substitution of the bromine atom in 3,5-di-tert-butylbenzyl bromide with hydrazine. Typically, an excess of hydrazine hydrate is used to minimize the formation of the double-alkylated product, and the reaction is often carried out in a protic solvent like ethanol (B145695).

| Reactant | Reagent | Product | General Conditions |

| 3,5-Di-tert-butylbenzyl bromide | Hydrazine hydrate | (3,5-Di-tert-butyl-benzyl)-hydrazine | Protic solvent (e.g., ethanol), excess hydrazine. |

Reductive Amination Routes

Reductive amination provides an alternative pathway starting from 3,5-di-tert-butylbenzaldehyde. This two-step, one-pot process involves the initial condensation of the aldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reduced in situ to the desired benzylhydrazine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting aldehyde. prepchem.com More recently, catalytic methods using nickel catalysts with hydrazine hydrate acting as both the nitrogen source and the reductant have been developed for the reductive amination of various aldehydes. core.ac.uk

| Reactant | Reagent(s) | Product | Key Features |

| 3,5-Di-tert-butylbenzaldehyde | Hydrazine, Reducing Agent (e.g., NaBH3CN) | (3,5-Di-tert-butyl-benzyl)-hydrazine | Forms a hydrazone intermediate, followed by reduction. prepchem.com |

Multi-step Convergent Syntheses

To avoid potential side reactions and control selectivity, multi-step convergent syntheses often employ protected forms of hydrazine. A common protecting group for hydrazines is the tert-butoxycarbonyl (Boc) group. Tert-butyl carbazate (B1233558) can be reacted with 3,5-di-tert-butylbenzyl bromide in a nucleophilic substitution reaction to form N-Boc-(3,5-di-tert-butyl-benzyl)-hydrazine. The Boc group can then be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final (3,5-di-tert-butyl-benzyl)-hydrazine. chemicalbook.com This method offers a high degree of control and often results in higher yields of the desired monosubstituted hydrazine.

Step 1: Boc-Protected Hydrazine Synthesis

| Reactant | Reagent | Product |

|---|

Step 2: Deprotection

| Reactant | Reagent | Product |

|---|

Optimization of Reaction Conditions and Yields

The successful synthesis of (3,5-DI-Tert-butyl-benzyl)-hydrazine is contingent upon the careful optimization of reaction parameters to maximize yield and purity. Key variables include the choice of solvent, reaction temperature, and the use of catalysts.

Two principal routes for the synthesis of (3,5-DI-Tert-butyl-benzyl)-hydrazine are the reaction of 3,5-di-tert-butylbenzyl bromide with hydrazine and the reductive amination of 3,5-di-tert-butylbenzaldehyde.

For the N-alkylation of hydrazine with 3,5-di-tert-butylbenzyl bromide , the reaction is influenced by the steric hindrance imposed by the two tert-butyl groups. A study on the selective alkylation of hydrazine derivatives highlights that the reaction rate is sensitive to the bulkiness of the electrophile. d-nb.infoorganic-chemistry.org Methyl, allyl, and benzyl halides are noted to react more rapidly than bulkier alkyl halides. organic-chemistry.org The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) being suitable. d-nb.infoorganic-chemistry.org The reaction temperature also plays a important role; while room temperature can be effective, gentle heating may be required to drive the reaction to completion, though this must be balanced against the risk of side reactions. The use of a base can also influence the reaction by deprotonating the hydrazine, thereby increasing its nucleophilicity.

In the reductive amination of 3,5-di-tert-butylbenzaldehyde with hydrazine , the initial formation of a hydrazone intermediate is followed by its reduction. A one-pot regioselective synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitro-olefins demonstrated that polar protic solvents like methanol (B129727) and ethanol favor the desired reaction pathway. orgsyn.org The reduction of the hydrazone can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice.

To illustrate the impact of reaction conditions on yield, a hypothetical optimization table is presented below, based on general principles of similar reactions.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of (3,5-DI-Tert-butyl-benzyl)-hydrazine

| Entry | Precursor | Reagent | Solvent | Temperature (°C) | Catalyst/Reducing Agent | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3,5-Di-tert-butylbenzyl bromide | Hydrazine hydrate | Ethanol | 25 | None | 45 |

| 2 | 3,5-Di-tert-butylbenzyl bromide | Hydrazine hydrate | Ethanol | 78 (reflux) | None | 65 |

| 3 | 3,5-Di-tert-butylbenzyl bromide | Hydrazine hydrate | THF | 66 (reflux) | K₂CO₃ | 75 |

| 4 | 3,5-Di-tert-butylbenzaldehyde | Hydrazine hydrate | Methanol | 25 | Sodium borohydride | 70 |

| 5 | 3,5-Di-tert-butylbenzaldehyde | Hydrazine hydrate | Methanol | 0 to 25 | Sodium borohydride | 80 |

Green Chemistry Principles in (3,5-DI-Tert-butyl-benzyl)-hydrazine Synthesis

The application of green chemistry principles to the synthesis of (3,5-DI-Tert-butyl-benzyl)-hydrazine aims to reduce the environmental impact of the manufacturing process. This involves exploring solvent-free methodologies and energy-efficient protocols.

Solvent-Free Methodologies

Solvent-free synthesis offers significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. Ball milling is a mechanochemical technique that has emerged as a promising alternative to traditional solution-based chemistry for the synthesis of pharmaceutically important molecules. rsc.org This method involves the grinding of reactants together in a high-energy mill, which can facilitate reactions in the solid state.

The condensation of hydrazines with aldehydes or ketones to form hydrazones is a reaction that has been successfully performed under solvent-free conditions using a fly-ash-H₂SO₄ catalyst. jscimedcentral.com This suggests that the formation of the hydrazone intermediate in the reductive amination pathway for (3,5-DI-Tert-butyl-benzyl)-hydrazine could potentially be achieved using a similar solvent-free approach. Subsequent reduction could then be carried out, potentially also under solvent-free conditions, to yield the final product.

Energy-Efficient Synthesis Protocols

Energy efficiency is a key aspect of green chemistry, and techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Microwave-assisted synthesis has been shown to be effective for the N-alkylation of benzotriazole (B28993) derivatives with alkyl halides, resulting in good yields in shorter reaction times compared to conventional heating. nih.gov This suggests that the reaction of 3,5-di-tert-butylbenzyl bromide with hydrazine could be accelerated using microwave irradiation. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions. organic-chemistry.org The synthesis of N-benzyl or N-(2-furylmethyl)cinnamamides has been efficiently promoted by boric acid under microwave irradiation, further highlighting the potential of this technology for N-alkylation reactions. researchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes the energy of sound waves to promote chemical reactions. This method has been successfully applied to the synthesis of various heterocyclic compounds.

The following table presents hypothetical data illustrating the potential improvements in reaction time and yield when applying these green chemistry principles to the synthesis of (3,5-DI-Tert-butyl-benzyl)-hydrazine.

Table 2: Hypothetical Application of Green Chemistry Principles

| Entry | Methodology | Precursor | Hypothetical Reaction Time | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Conventional Heating | 3,5-Di-tert-butylbenzyl bromide | 6 hours | 75 |

| 2 | Microwave-Assisted | 3,5-Di-tert-butylbenzyl bromide | 15 minutes | 85 |

| 3 | Solvent-Free (Ball Milling) | 3,5-Di-tert-butylbenzaldehyde | 30 minutes (for hydrazone) | >90 (for hydrazone) |

Chemical Reactivity and Derivatization Strategies of the Hydrazine Moiety

Reactions with Carbonyl Compounds: Hydrazone Formation

A fundamental reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of carbonyl chemistry and provides a versatile method for creating new C=N bonds.

The reaction of (3,5-di-tert-butyl-benzyl)-hydrazine with aldehydes and ketones is expected to proceed via a nucleophilic addition-elimination mechanism to yield the corresponding (3,5-di-tert-butyl-benzyl)-hydrazones. The initial step involves the nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes dehydration, often facilitated by acid or base catalysis, to form the stable hydrazone product.

The general reaction can be represented as follows:

R1(R2)C=O + H2NNH-CH2-Ar → R1(R2)C=N-NH-CH2-Ar + H2O

(where Ar = 3,5-di-tert-butylphenyl)

The reaction conditions for hydrazone formation are typically mild, often involving refluxing the reactants in a suitable solvent such as ethanol (B145695) or methanol (B129727). The presence of a catalytic amount of acid can accelerate the reaction. The steric hindrance imposed by the 3,5-di-tert-butylphenyl group is not expected to significantly impede this reaction, as the reactive hydrazine moiety is separated from the bulky group by a methylene (B1212753) spacer.

Table 1: Representative Examples of Hydrazone Formation from Substituted Hydrazines and Carbonyl Compounds

| Hydrazine Derivative | Carbonyl Compound | Product (Hydrazone) | Reaction Conditions | Reference |

| Hydrazine Hydrate (B1144303) | Benzaldehyde (B42025) | Benzaldehyde hydrazone | Ethanol, reflux | |

| Phenylhydrazine | Acetone | Acetone phenylhydrazone | Acetic acid catalyst | |

| 1-Hydrazinophthalazine hydrochloride | 5-(Nitrophenyl)-furan-2-carbaldehyde | 2-{(2E)-2-[(2E)-3-(5-Nitro-2-furyl)-2-propen-1-ylidene]hydrazino}phthalazine | CH3COONa, mechanochemical |

This table presents general examples of hydrazone formation to illustrate the typical reactants and conditions.

Hydrazones can exist as E/Z stereoisomers due to the restricted rotation around the C=N double bond. The specific stereoisomer obtained can be influenced by the steric bulk of the substituents on both the carbonyl-derived carbon and the nitrogen atoms, as well as the reaction conditions. For hydrazones derived from (3,5-di-tert-butyl-benzyl)-hydrazine, the large steric bulk of the di-tert-butylbenzyl group would likely favor the formation of the less sterically hindered isomer. The interconversion between E and Z isomers is possible, particularly under thermal or acidic conditions. The characterization of the specific isomer formed typically relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Cyclization Reactions Leading to Heterocyclic Systems

The hydrazine moiety is a key building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These reactions often proceed through the initial formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A common and versatile method for their synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. In the case of (3,5-di-tert-butyl-benzyl)-hydrazine, reaction with a 1,3-diketone would be expected to yield a 1-(3,5-di-tert-butyl-benzyl)-substituted pyrazole (B372694). The reaction proceeds through a sequential condensation and cyclization-dehydration mechanism.

The regioselectivity of the reaction with unsymmetrical 1,3-diketones is an important consideration. The initial condensation can occur at either of the two carbonyl groups, potentially leading to a mixture of isomeric pyrazoles. The steric and electronic nature of the substituents on the diketone and the hydrazine can influence the outcome of the reaction.

Table 2: Examples of Pyrazole Synthesis from Hydrazine Derivatives

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Pyrazole Product | Reaction Conditions | Reference |

| Hydrazine monohydrate | 2,2',6,6'-Tetramethyl-3,5-heptanedione | 3,5-Di-tert-butyl-1H-pyrazole | 70 °C, solvent-free | |

| 2-Hydroxyethylhydrazine | 2,4-Pentanedione | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol | Ice bath, then room temp | |

| Phenylhydrazine | Chalcones | 1,3,5-Triaryl-2-pyrazolines | CeCl3 · 7H2O, ethyl lactate |

This table provides examples of pyrazole synthesis to illustrate the general methodology.

1,3,4-Thiadiazoles and 1,3,4-oxadiazoles are five-membered heterocycles containing one sulfur or oxygen atom and two nitrogen atoms, respectively. These scaffolds are of significant interest in medicinal chemistry. A common synthetic route to these heterocycles involves the cyclization of acylthiosemicarbazides or acylsemicarbazides, which can be prepared from acyl hydrazides.

Starting from an acid hydrazide, reaction with an isothiocyanate would yield an N,N'-disubstituted thiosemicarbazide. Subsequent acid-catalyzed cyclization and dehydration would lead to the formation of a 1,3,4-thiadiazole (B1197879) derivative. Similarly, reaction of an acid hydrazide with an isocyanate or a related one-carbon synthon, followed by cyclization, can produce 1,3,4-oxadiazoles.

For (3,5-di-tert-butyl-benzyl)-hydrazine, it would first need to be acylated to form the corresponding acyl hydrazide. This acyl hydrazide could then be used as a precursor for thiadiazole and oxadiazole synthesis.

Table 3: General Methods for 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Synthesis

| Heterocycle | Precursor | Key Reagents for Cyclization | General Conditions | Reference |

| 1,3,4-Thiadiazole | Acylthiosemicarbazide | H2SO4, P2S5, or other dehydrating agents | Heating | |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | POCl3, P2O5, or TBTU | Heating or microwave irradiation |

This table outlines common synthetic strategies for thiadiazoles and oxadiazoles (B1248032) starting from hydrazine-derived precursors.

The versatility of the hydrazine group extends to the synthesis of a broader range of nitrogen-containing heterocycles. For instance, reaction with α,β-unsaturated ketones can lead to pyrazolines, which can be subsequently oxidized to pyrazoles. Furthermore, hydrazines can participate in multicomponent reactions to build more complex heterocyclic frameworks. The specific reaction pathways and resulting products are highly dependent on the nature of the reaction partners and the conditions employed. The (3,5-di-tert-butyl-benzyl)-hydrazine moiety can be incorporated into various heterocyclic systems, such as triazoles or pyridazines, through appropriate selection of co-reactants and synthetic methodologies.

The reactivity of the hydrazine group in (3,5-di-tert-butyl-benzyl)-hydrazine is characterized by the nucleophilicity of its nitrogen atoms. However, the bulky 3,5-di-tert-butylbenzyl substituent introduces considerable steric hindrance, which modulates the accessibility of the nitrogen atoms to electrophiles.

N-Alkylation and N-Acylation Reactions: Selective Monosubstitution and Disubstitution

The N-alkylation of hydrazines can lead to a mixture of mono- and disubstituted products. In the case of (3,5-di-tert-butyl-benzyl)-hydrazine, the steric bulk of the benzyl (B1604629) group is expected to influence the regioselectivity of the alkylation. The terminal nitrogen (Nβ) is generally more accessible than the nitrogen atom attached to the benzyl group (Nα), favoring monosubstitution at the Nβ position.

The selective alkylation of hydrazine derivatives can be achieved by forming a nitrogen dianion, which allows for controlled sequential alkylation. This method provides a pathway to selectively synthesize mono- or disubstituted hydrazines, even with sterically demanding substituents. organic-chemistry.orgnih.gov The reaction of a protected hydrazine with a strong base like n-butyllithium generates a highly reactive dianion, which can then be selectively alkylated. organic-chemistry.org The choice of alkylating agent and reaction conditions can further direct the substitution pattern. For instance, less sterically hindered alkyl halides react more readily. organic-chemistry.org

Given the steric hindrance of the 3,5-di-tert-butylbenzyl group, achieving disubstitution might require more forcing conditions or the use of less bulky alkylating agents. The relative rates of alkylation are influenced by both steric and electronic factors. organic-chemistry.org

Formation of Hydrazinecarboamides and Thiocarboamides

The reaction of hydrazines with isocyanates and isothiocyanates provides a direct route to the synthesis of hydrazinecarboamides (semicarbazides) and hydrazinecarbothioamides (thiosemicarbazides), respectively. The nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate is the key step in this transformation.

For (3,5-di-tert-butyl-benzyl)-hydrazine, the reaction with an isocyanate (R-N=C=O) would be expected to yield a hydrazinecarboamide. The significant steric hindrance from the 3,5-di-tert-butylbenzyl group would likely favor the reaction at the less hindered terminal nitrogen atom.

Similarly, the reaction with an isothiocyanate (R-N=C=S) would lead to the corresponding hydrazinecarbothioamide. The steric hindrance around the nitrogen attached to the benzyl group would again be expected to direct the reaction to the terminal nitrogen.

Oxidative Transformations of the Hydrazine Functionality

The hydrazine moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. For benzylhydrazines, oxidation can occur at the hydrazine group or at the benzylic position.

Oxidative coupling of hydrazines is a common transformation that can lead to the formation of azo compounds or, in the case of secondary amines, tetra-substituted hydrazines. researchgate.netrsc.org The oxidation of benzylhydrazines can also lead to the formation of imines or other cleavage products. The presence of the bulky tert-butyl groups in (3,5-di-tert-butyl-benzyl)-hydrazine would likely influence the course of these oxidative reactions, potentially favoring pathways that relieve steric strain.

Furthermore, the benzylic position is also prone to oxidation, especially in the presence of strong oxidizing agents. youtube.commasterorganicchemistry.com This could lead to the formation of the corresponding benzaldehyde or benzoic acid derivatives. The stability of the benzylic position is influenced by the substituents on the aromatic ring. nih.govcolorado.edu

Substituent Effects on Reactivity (e.g., influence of 4-hydroxyl group)

The reactivity of the hydrazine moiety in (3,5-di-tert-butyl-benzyl)-hydrazine is significantly influenced by the electronic and steric effects of the substituents on the benzyl ring. The two tert-butyl groups exert a strong steric effect, hindering the approach of reactants to the nitrogen atoms and the benzylic position. libretexts.orgkhanacademy.org This steric hindrance can affect the rates and regioselectivity of reactions. libretexts.org

The interplay of the steric hindrance from the tert-butyl groups and the electronic effects of the hydroxyl group would create a unique reactivity profile for this molecule. For instance, while the hydroxyl group would activate the ring towards electrophilic substitution, the bulky tert-butyl groups would direct substitution to the less hindered positions.

Coordination Chemistry and Ligand Design Involving 3,5 Di Tert Butyl Benzyl Hydrazine Derivatives

Complexation with Transition Metal Ions

The formation of complexes between derivatives of (3,5-di-tert-butyl-benzyl)-hydrazine and transition metal ions is a key area of investigation. These ligands are often synthesized as Schiff bases, typically through the condensation of a hydrazine (B178648) with an aldehyde or ketone. walisongo.ac.idncert.nic.in For instance, the reaction of (E)-1-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-(phthalazin-1-yl)hydrazine (a hydrazone derivative) with Co(III), Ni(II), and Cu(II) salts yields mononuclear coordination compounds. researchgate.net The stoichiometry of these complexes can vary, with metal-to-ligand ratios of 1:2 observed for cobalt and nickel, and a 1:1 ratio for copper. researchgate.net

Role of Hydrazine Nitrogen Atoms in Chelation

The hydrazine group (-NH-N=) and its derivatives are fundamental to the chelating ability of these ligands. Hydrazones, which feature an imine group (-CH=N-), possess multiple donor sites, including the amide oxygen and the azomethine nitrogen. impactfactor.org In metal complexes, the nitrogen atoms of the hydrazine or hydrazone moiety are primary coordination sites. For example, in complexes of (E)-1-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-(phthalazin-1-yl)hydrazine, the ligand coordinates to the metal center through the azomethine nitrogen, a phenolic oxygen, and a nitrogen atom from the phthalazine (B143731) ring, acting as an NNO donor. researchgate.net Similarly, other related Schiff base ligands are known to coordinate through the azomethine nitrogen and a deprotonated phenolic oxygen. mdpi.com The hydrazine moiety itself can act as a bridging, bidentate ligand in mixed-ligand systems, further demonstrating the versatility of its nitrogen atoms in coordination. researchgate.net

Structural Characterization of Metal Complexes

The precise structures of these metal complexes are typically elucidated using a combination of spectroscopic methods (FT-IR, UV-Vis, NMR) and single-crystal X-ray diffraction. researchgate.netnih.gov Elemental analysis helps confirm the stoichiometry of the complexes. sysrevpharm.org For instance, the characterization of Co(III), Ni(II), and Cu(II) complexes of (E)-1-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-(phthalazin-1-yl)hydrazine involved physicochemical and spectroscopic methods, with the definitive structure of the cobalt complex being confirmed by X-ray crystallography. researchgate.net

Ligand Conformation within Metal Complexes

Single-crystal X-ray diffraction provides detailed insight into the conformation of the ligand upon coordination. In the solid state, the (E)-1-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-(phthalazin-1-yl)hydrazine ligand was found to adopt a specific conformation that facilitates its role as a monobasic, tridentate NNO donor. researchgate.net Upon complexation with Co(III), two of these deprotonated ligands arrange themselves around the metal ion to form a distorted octahedral coordination polyhedron. researchgate.net The steric bulk of the di-tert-butylphenyl groups plays a significant role in determining the final, most stable conformation of the ligand within the complex.

Coordination Modes (e.g., mono-, bi-, tridentate)

Hydrazine and its derivatives can exhibit a variety of coordination modes. The specific mode depends on the ligand's structure, the metal ion, and the reaction conditions. scispace.com While simple hydrazine often acts as a monodentate or a bridging bidentate ligand researchgate.net, more complex derivatives like hydrazones can act as multidentate ligands. The (E)-1-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-(phthalazin-1-yl)hydrazine ligand, for example, behaves as a tridentate NNO donor. researchgate.net Other Schiff base ligands derived from substituted hydrazines have been shown to be bidentate, coordinating through azomethine nitrogen and carbonyl oxygen atoms. mdpi.com A summary of observed coordination behaviors in related systems is presented below.

| Ligand Type | Metal Ion(s) | Coordination Mode | Donor Atoms | Ref. |

| (E)-1-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-(phthalazin-1-yl)hydrazine | Co(III), Ni(II), Cu(II) | Tridentate | N, N, O | researchgate.net |

| 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide | Zn(II), Cu(II), Co(II), Ni(II), Mn(II) | Bidentate | N (azomethine), O (carbonyl) | mdpi.com |

| Hydrazine (in mixed ligand system with trimesic acid) | Mn, Co, Ni, Cu, Zn | Bridging Bidentate | N, N | researchgate.net |

| 3,5-di-tert-butyl-1,4-benzoquinone ferrocenoylhydrazone | Zn(II), Pd(II), Hg(II) | Bidentate | O, N | researchgate.net |

Application of Metal Complexes in Chemical Catalysis

Metal complexes derived from hydrazine-based ligands are recognized for their potential in chemical catalysis. The specific structure, including the steric environment created by groups like the 3,5-di-tert-butylphenyl moiety, can enhance catalytic activity and selectivity. For example, transition metal complexes of 2-fluoro-N'-((2-hydroxyphenyl)methylene)benzohydrazide have been investigated for their catalytic activity in the oxidation of aniline (B41778). mdpi.com Copper complexes, in particular, have been used in catalytic oxidative coupling reactions. acs.org While specific catalytic data for complexes of (3,5-di-tert-butyl-benzyl)-hydrazine itself is not extensively documented, the principles derived from its hydrazone derivatives suggest potential applications. The steric bulk can influence substrate selectivity, and the electronic properties of the ligand can modulate the redox potential of the metal center, which is crucial for many catalytic cycles. For instance, the catalytic activity of various metal complexes in aniline oxidation is summarized in the table below.

| Complex | Conversion (%) |

| [ZnL₂(NO₃)]NO₃ | 83.5 |

| [CuL₂(NO₃)]NO₃·H₂O | 94.7 |

| [CoL₂(NO₃)]NO₃ | 91.3 |

| [NiL₂(NO₃)]NO₃ | 87.6 |

| [MnL₂(NO₃)]NO₃ | 92.8 |

| (Data from catalytic oxidation of aniline using complexes of 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide) mdpi.com |

Homogeneous Catalysis

There is no available research data demonstrating the use of coordination complexes derived from (3,5-DI-Tert-butyl-benzyl)-hydrazine as homogeneous catalysts. Scientific studies typically report on the catalytic activity of metal complexes with hydrazone ligands, which are often synthesized through the condensation of a hydrazine-containing molecule with an aldehyde or ketone. For instance, various studies have detailed the catalytic performance of Mn(II), Cu(II), Zn(II), and other transition metal complexes with hydrazone ligands in oxidation and coupling reactions. nih.gov However, none of these studies utilize ligands synthesized from (3,5-DI-Tert-butyl-benzyl)-hydrazine.

The potential for this compound to act as a precursor for catalytically active ligands exists. The hydrazine moiety (-NH-NH2) can be readily reacted with carbonyl compounds to form hydrazones, which are versatile ligands. The 3,5-di-tert-butylbenzyl fragment would provide significant steric bulk, a feature often exploited in catalyst design to influence selectivity and stability. Despite this potential, no published work has explored this specific avenue.

Investigation of Catalytic Reaction Mechanisms

Given the absence of studies on the catalytic activity of (3,5-DI-Tert-butyl-benzyl)-hydrazine derivatives, there are no corresponding investigations into their catalytic reaction mechanisms. Mechanistic studies in catalysis are contingent upon having an active and characterized catalytic system to investigate. Such studies often involve a combination of kinetic experiments, spectroscopic analysis (e.g., NMR, IR, UV-Vis), and computational modeling (e.g., DFT) to elucidate the elementary steps of a catalytic cycle, identify reaction intermediates, and understand the factors controlling reaction rates and selectivity. nih.gov

For related systems, mechanistic discussions often focus on how the ligand framework influences the metal center. For example, in oxidation catalysis, the mechanism might involve the formation of a metal-oxo or metal-peroxo intermediate, with the ligand's electronic properties affecting the redox potential of the metal and its steric bulk dictating substrate access to the active site. Without a documented catalytic reaction involving a derivative of (3,5-DI-Tert-butyl-benzyl)-hydrazine, no such mechanistic details can be provided.

Ligand Design for Specific Catalytic Transformations

The design of ligands for specific catalytic transformations involves the strategic modification of a ligand's structure to tune its steric and electronic properties. The 3,5-di-tert-butylphenyl group is a well-established building block in ligand synthesis precisely for this purpose. Its large steric profile can create a defined pocket around a metal center, which can lead to high selectivity in reactions like polymerization or asymmetric catalysis.

A hypothetical ligand design strategy using (3,5-DI-Tert-butyl-benzyl)-hydrazine could involve its condensation with various aldehydes and ketones to produce a library of hydrazone ligands.

Condensation with salicylaldehyde (B1680747) derivatives could yield tridentate N,N,O-donor ligands.

Reaction with β-diketones could produce bidentate N,N-donor ligands with different bite angles and electronic properties.

Functionalization of the terminal nitrogen atom prior to or after condensation could introduce further donor sites or chiral elements.

These hypothetical ligands could then be complexed with various metals (e.g., Palladium, Copper, Rhodium) to be screened for activity in transformations such as C-C cross-coupling, hydroboration, or oxidation reactions. However, it must be reiterated that while these design principles are general, their specific application to (3,5-DI-Tert-butyl-benzyl)-hydrazine has not been reported in the scientific literature. The synthesis of an acyl pyrazole (B372694) derivative from the related 3,5-di-tert-butylbenzaldehyde (B94254) highlights that the bulky phenyl group is of interest in creating new molecules, though this work does not involve the specified hydrazine.

Due to the lack of specific research data, no data tables of research findings can be generated.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular insights into the chemical environment of individual atoms and their connectivity within a molecule.

The proton NMR (¹H NMR) spectrum of (3,5-di-tert-butyl-benzyl)-hydrazine offers a distinct fingerprint of its molecular structure. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. Due to the symmetrical substitution pattern, two distinct signals are anticipated for the aromatic protons. The single proton at the C2 position would likely appear as a triplet, while the two equivalent protons at the C4 and C6 positions would present as a doublet.

The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are electronically deshielded and are expected to resonate as a singlet at approximately 3.8 to 4.2 ppm. The protons of the hydrazine (B178648) moiety (-NH-NH₂) are exchangeable and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. The -NH₂ protons are typically observed as a broad singlet.

A key feature of the ¹H NMR spectrum is the signal from the tert-butyl groups. The 18 equivalent protons of the two tert-butyl groups will produce a sharp, intense singlet in the upfield region, generally around 1.3 ppm, which is characteristic of such groups.

Table 1: Predicted ¹H NMR Chemical Shifts for (3,5-Di-tert-butyl-benzyl)-hydrazine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C2-H) | ~7.2 | t (triplet) | 1H |

| Aromatic (C4-H, C6-H) | ~7.0 | d (doublet) | 2H |

| Benzyl (B1604629) (-CH₂-) | ~3.9 | s (singlet) | 2H |

| Hydrazine (-NH₂) | Variable (broad) | s (singlet) | 2H |

| tert-butyl (-C(CH₃)₃) | ~1.3 | s (singlet) | 18H |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in (3,5-di-tert-butyl-benzyl)-hydrazine will give rise to a distinct signal.

The carbon atoms of the two tert-butyl groups will have a characteristic signal around 31-35 ppm for the quaternary carbon and a more shielded signal around 30-32 ppm for the methyl carbons. The benzylic carbon (-CH₂-) is expected to appear in the range of 50-60 ppm.

The aromatic carbons will resonate in the downfield region of the spectrum (120-150 ppm). The substituted C1, C3, and C5 carbons will have distinct chemical shifts from the unsubstituted C2, C4, and C6 carbons. The signals for the aromatic carbons can be predicted based on substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3,5-Di-tert-butyl-benzyl)-hydrazine

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| tert-butyl (quaternary C) | ~34 |

| tert-butyl (-CH₃) | ~31 |

| Benzyl (-CH₂-) | ~55 |

| Aromatic (C1) | ~140 |

| Aromatic (C2, C6) | ~122 |

| Aromatic (C3, C5) | ~150 |

| Aromatic (C4) | ~121 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable. science.govscience.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For (3,5-di-tert-butyl-benzyl)-hydrazine, COSY would show correlations between the aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the signals of the aromatic and benzylic carbons by linking them to their attached protons.

The collective data from these 1D and 2D NMR experiments provides a definitive and detailed picture of the molecular structure of (3,5-di-tert-butyl-benzyl)-hydrazine.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of functional groups present and can provide information on intermolecular interactions such as hydrogen bonding.

The IR and Raman spectra of (3,5-di-tert-butyl-benzyl)-hydrazine will exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The hydrazine moiety will give rise to characteristic N-H stretching vibrations. Typically, primary amines and hydrazines show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl and benzylic groups will be observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear as a broad band in the range of 1580-1650 cm⁻¹.

C-H Bending: The bending vibrations of the methyl and methylene groups will be present in the 1350-1480 cm⁻¹ region. A characteristic strong band for the tert-butyl group is expected around 1365 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for (3,5-Di-tert-butyl-benzyl)-hydrazine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3350 - 3500 | Medium |

| N-H Symmetric Stretch | 3250 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-H Bend (tert-butyl) | ~1365 | Strong |

The presence of the hydrazine group makes (3,5-di-tert-butyl-benzyl)-hydrazine capable of forming intermolecular hydrogen bonds. These interactions can be readily detected using vibrational spectroscopy. nih.gov

The N-H stretching frequencies are particularly sensitive to hydrogen bonding. In the condensed phase (liquid or solid), the N-H stretching bands are typically broad and shifted to lower frequencies compared to the gas phase, where hydrogen bonding is minimal. The magnitude of this shift is indicative of the strength of the hydrogen bonding interactions. By comparing the spectra of the compound in different phases or in solvents of varying polarity, the extent of hydrogen bonding can be assessed. For instance, a significant broadening and red-shift of the N-H stretching bands in a non-polar solvent compared to a dilute solution in a non-polar solvent would provide strong evidence for intermolecular hydrogen bonding.

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone analytical technique for the determination of molecular weights and the structural elucidation of organic compounds. For a molecule such as (3,5-di-tert-butyl-benzyl)-hydrazine, with its distinct structural motifs, mass spectrometry offers critical insights into its elemental makeup and fragmentation behavior.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry is indispensable for the unambiguous determination of a compound's elemental formula by providing highly accurate mass measurements. The theoretical exact mass of the neutral molecule (3,5-di-tert-butyl-benzyl)-hydrazine, with the chemical formula C₁₅H₂₆N₂, is calculated to be 234.2096 g/mol . nih.gov Experimental determination via HRMS would involve ionizing the molecule, typically to its protonated form [M+H]⁺, and measuring its mass-to-charge ratio (m/z) with exceptional precision.

An experimentally obtained high-resolution mass spectrum would be expected to show a prominent ion peak corresponding to [C₁₅H₂₇N₂]⁺. The measured m/z value, when compared to the theoretical value, allows for the confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for (3,5-di-tert-butyl-benzyl)-hydrazine

| Parameter | Value |

| Molecular Formula | C₁₅H₂₆N₂ |

| Theoretical Monoisotopic Mass | 234.2096 u |

| Expected [M+H]⁺ Ion | 235.2172 u |

Note: This table represents theoretical and expected values. As of the latest search, specific experimental HRMS data for (3,5-di-tert-butyl-benzyl)-hydrazine has not been reported in publicly accessible literature.

Fragmentation Pattern Analysis for Structural Elucidation

Upon electron impact, the molecular ion ([C₁₅H₂₆N₂]⁺˙) would be formed. The most characteristic fragmentation pathways are expected to involve the cleavage of the weakest bonds and the formation of stable carbocations and radicals. Key expected fragmentation patterns include:

Benzylic Cleavage: The C-C bond between the benzyl group and the hydrazine moiety is susceptible to cleavage, which would lead to the formation of a highly stable 3,5-di-tert-butylbenzyl cation. This fragment is expected to be a prominent peak in the spectrum.

Loss of tert-Butyl Group: The tert-butyl groups are prone to fragmentation, leading to the loss of a tert-butyl radical (C₄H₉˙) or isobutylene (B52900) (C₄H₈), resulting in characteristic peaks at M-57 and M-56, respectively.

Hydrazine Moiety Fragmentation: Cleavage within the hydrazine group can also occur, leading to the loss of NH₂ or N₂H₃ radicals.

Table 2: Predicted Key Mass Fragments for (3,5-di-tert-butyl-benzyl)-hydrazine in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Structure |

| 234 | [C₁₅H₂₆N₂]⁺˙ | Molecular Ion |

| 219 | [C₁₄H₂₃N₂]⁺ | [M - CH₃]⁺ |

| 177 | [C₁₃H₂₁]⁺ | [M - N₂H₃]⁺ |

| 177 | [C₁₁H₁₅N₂]⁺ | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Note: The fragmentation patterns presented are predictive and based on the general principles of mass spectrometry. libretexts.orgnih.govmiamioh.edu Experimental verification is required for confirmation.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would not only confirm the molecular structure of (3,5-di-tert-butyl-benzyl)-hydrazine but also offer invaluable information regarding its crystal packing and the nature of its intermolecular interactions.

Determination of Solid-State Molecular Structure

A successful single-crystal X-ray diffraction study of (3,5-di-tert-butyl-benzyl)-hydrazine would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the 3,5-di-tert-butylphenyl group to the methylhydrazine moiety. The steric hindrance imposed by the bulky tert-butyl groups is expected to significantly influence the conformation of the molecule in the solid state, particularly the rotational freedom around the various single bonds.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. For (3,5-di-tert-butyl-benzyl)-hydrazine, the hydrazine moiety provides potential sites for hydrogen bonding (N-H···N). These interactions would likely play a crucial role in directing the crystal packing. However, the large, non-polar di-tert-butylphenyl groups will also contribute significantly through van der Waals interactions.

Table 3: Anticipated Crystallographic Parameters and Intermolecular Interactions for (3,5-di-tert-butyl-benzyl)-hydrazine

| Parameter | Anticipated Feature |

| Crystal System | Likely a lower symmetry system (e.g., monoclinic or orthorhombic) due to the molecule's asymmetry. |

| Hydrogen Bonding | Expected N-H···N interactions involving the hydrazine groups, forming chains or dimers. |

| van der Waals Interactions | Significant contributions from the bulky tert-butyl and phenyl groups, influencing the overall packing density. |

| Steric Effects | The di-tert-butyl substitution pattern will likely dictate the conformation and prevent close packing of the aromatic rings. |

Note: The crystallographic data presented is hypothetical. As of the latest search, no public deposition of the crystal structure of (3,5-di-tert-butyl-benzyl)-hydrazine has been found in the Cambridge Crystallographic Data Centre (CCDC) or other databases.

Theoretical and Computational Studies on 3,5 Di Tert Butyl Benzyl Hydrazine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. researchgate.net It is frequently employed for its favorable balance between accuracy and computational cost, making it suitable for analyzing molecules of the size and complexity of (3,5-DI-Tert-butyl-benzyl)-hydrazine and its derivatives. nih.gov

A crucial first step in the computational study of a molecule is the optimization of its geometry to find the lowest energy arrangement of its atoms. For (3,5-DI-Tert-butyl-benzyl)-hydrazine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. Due to the presence of flexible single bonds, such as the C-C bond linking the benzyl (B1604629) and hydrazine (B178648) moieties and the N-N bond, the molecule can exist in various conformations.

Computational methods, particularly DFT using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a conformational analysis. dergipark.org.tr This process involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation to identify the global minimum on the potential energy surface. The bulky tert-butyl groups are expected to significantly influence the preferred conformation by imposing steric constraints, likely forcing the benzyl and hydrazine groups into a specific orientation to minimize steric hindrance.

Below is a table of hypothetical, yet plausible, optimized geometric parameters for the most stable conformer of (3,5-DI-Tert-butyl-benzyl)-hydrazine, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-N (benzyl-hydrazine) | 1.47 |

| Bond Length (Å) | N-N (hydrazine) | 1.45 |

| Bond Length (Å) | C-C (aromatic) | 1.40 |

| Bond Length (Å) | C-C (tert-butyl) | 1.54 |

| Bond Angle (°) | C-C-N (benzyl) | 110.5 |

| Bond Angle (°) | C-N-N (hydrazine) | 112.0 |

| Dihedral Angle (°) | Aromatic Ring - C-N-N | ~90 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. dergipark.org.tr The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For (3,5-DI-Tert-butyl-benzyl)-hydrazine, the HOMO is expected to be localized primarily on the electron-rich hydrazine moiety (-NH-NH2), which is a known electron-donating group. The LUMO, on the other hand, would likely be distributed over the π-system of the di-tert-butylbenzyl group. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. nih.govcolab.ws

The table below presents hypothetical HOMO-LUMO energy values for (3,5-DI-Tert-butyl-benzyl)-hydrazine, which are consistent with values reported for similar aromatic hydrazine derivatives. nih.gov

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.85 |

From these energies, other global reactivity descriptors such as ionization potential, electron affinity, and electrophilicity can be calculated to further quantify the molecule's reactivity. colab.ws

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. nih.gov Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For (3,5-DI-Tert-butyl-benzyl)-hydrazine, the MEP analysis would be expected to show a significant negative potential (red) around the nitrogen atoms of the hydrazine group, particularly the terminal NH2, confirming this as the primary site for electrophilic attack. nih.govnih.gov The hydrogen atoms of the hydrazine group would exhibit a positive potential (blue), indicating their susceptibility to abstraction by a base. The aromatic ring would show a moderately negative potential due to its π-electron cloud, while the bulky, non-polar tert-butyl groups would have a near-neutral potential.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally.

A common reaction involving hydrazines is their condensation with carbonyl compounds to form hydrazones. researchgate.net For (3,5-DI-Tert-butyl-benzyl)-hydrazine, a reaction with a simple aldehyde or ketone would proceed via nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the carbonyl carbon.

Computational methods can map the entire reaction pathway by calculating the potential energy surface. mdpi.com This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states connecting them. Transition state (TS) calculations, using methods like QST2 or Berny optimization, locate the saddle point on the energy surface corresponding to the highest energy barrier of the reaction. youtube.comresearchgate.net

For the condensation reaction, a key transition state would involve the formation of the new C-N bond and the simultaneous proton transfer steps leading to the elimination of a water molecule. The hypothetical structural parameters of such a transition state are presented below.

| Parameter | Atoms Involved | Predicted Value (Å) |

|---|---|---|

| Forming Bond | N(hydrazine)---C(carbonyl) | 1.95 |

| Breaking Bond | C=O (carbonyl) | 1.35 |

| Proton Transfer | N-H---O | 1.60 |

Once the stationary points on the potential energy surface (reactants, products, and transition states) are located, their energies can be used to determine the kinetic and thermodynamic parameters of the reaction.

These calculations can provide a quantitative understanding of the feasibility and rate of reactions involving (3,5-DI-Tert-butyl-benzyl)-hydrazine.

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | +15.5 |

| Enthalpy of Reaction (ΔH) | -8.0 |

| Gibbs Free Energy of Reaction (ΔG) | -5.5 |

Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of novel compounds. By employing methods such as Density Functional Theory (DFT), chemists can simulate NMR, IR, and Raman spectra, providing valuable insights that complement experimental findings.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR spectra. mdpi.comnih.gov For (3,5-DI-Tert-butyl-benzyl)-hydrazine, these calculations would reveal the precise chemical environment of each nucleus.

The predicted chemical shifts are influenced by the electron density around the atoms. For instance, the protons of the tert-butyl groups are expected to appear as a sharp singlet in the upfield region of the ¹H NMR spectrum due to their aliphatic nature and high symmetry. The aromatic protons will exhibit shifts characteristic of a 1,3,5-trisubstituted benzene (B151609) ring, and the benzylic and hydrazine protons will have distinct chemical shifts influenced by the neighboring functional groups.

Similarly, ¹³C NMR chemical shift calculations would differentiate the various carbon atoms, from the quaternary carbons of the tert-butyl groups to the substituted and unsubstituted carbons of the benzene ring, and the benzylic carbon. The accuracy of these predictions is often enhanced by performing calculations that model the solvent environment, as solvents can influence molecular conformation and electronic structure. ruc.dk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3,5-DI-Tert-butyl-benzyl)-hydrazine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.32 | 31.5 |

| C (CH₃)₃ | - | 34.8 |

| Aromatic C-H (ortho to benzyl) | 7.25 | 121.0 |

| Aromatic C-H (para to benzyl) | 7.10 | 120.5 |

| Aromatic C-tert-Butyl | - | 151.2 |

| Aromatic C-Benzyl | - | 140.5 |

| CH₂ | 3.95 | 58.3 |

| NH-NH₂ | 4.10 (broad) | - |

| NH-NH ₂ | 2.90 (broad) | - |

Note: These are illustrative values based on typical chemical shifts for similar functional groups and substitution patterns. Actual calculated values may vary depending on the level of theory and basis set used.

Vibrational Frequency Computations for IR/Raman Spectra

For (3,5-DI-Tert-butyl-benzyl)-hydrazine, key predicted vibrational frequencies would include the N-H stretching vibrations of the hydrazine group, the C-H stretching vibrations of the aromatic ring and the tert-butyl and benzyl groups, and the characteristic C=C stretching vibrations of the benzene ring. The bulky tert-butyl groups are also expected to have distinct bending and rocking modes. Comparing the computed spectrum with experimental data can confirm the presence of specific functional groups and provide confidence in the structural assignment. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for (3,5-DI-Tert-butyl-benzyl)-hydrazine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3350-3250 | Asymmetric and symmetric stretching of the hydrazine N-H bonds. |

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Stretching of the C-H bonds in the tert-butyl and benzyl groups. |

| C=C Stretch | 1600, 1480 | Aromatic ring stretching vibrations. |

| N-H Bend | 1620 | Scissoring vibration of the -NH₂ group. |

| CH₂ Bend | 1450 | Bending vibration of the benzylic methylene (B1212753) group. |

| C-N Stretch | 1250 | Stretching of the carbon-nitrogen bond. |

Note: These are illustrative values. Calculated frequencies are often scaled by an empirical factor to better match experimental spectra.

Steric and Electronic Effects of tert-Butyl Substituents on Reactivity

The two tert-butyl groups at the 3 and 5 positions of the benzyl ring in (3,5-DI-Tert-butyl-benzyl)-hydrazine exert significant steric and electronic effects that modulate its reactivity.

Steric Hindrance: The most apparent effect of the bulky tert-butyl groups is steric hindrance. numberanalytics.com These groups can physically block the approach of reagents to the adjacent positions on the aromatic ring and to the benzylic position. This steric congestion can influence the regioselectivity of reactions, often directing incoming groups to less hindered positions. numberanalytics.com For example, in electrophilic aromatic substitution reactions, substitution would be strongly disfavored at the 2, 4, and 6 positions due to the steric bulk of the adjacent tert-butyl groups. The rate of reactions at the benzylic position could also be reduced if the transition state involves a bulky incoming group. researchgate.net

Electronic Effects: Electronically, the tert-butyl group is known to be a weak electron-donating group through hyperconjugation and induction. nih.gov The presence of two such groups on the benzene ring increases the electron density of the aromatic system, which would typically activate it towards electrophilic attack. However, this electronic activation is often overshadowed by the steric hindrance discussed above. The electron-donating nature of the tert-butyl groups can also influence the properties of the benzyl and hydrazine moieties. For instance, by donating electron density to the benzyl group, they can affect the acidity of the N-H protons in the hydrazine moiety. Computational studies can quantify these electronic effects by analyzing molecular orbitals and charge distributions. nih.gov The interplay between these steric and electronic factors is a key determinant of the chemical behavior of (3,5-DI-Tert-butyl-benzyl)-hydrazine and its derivatives. chemrxiv.org

Future Research Trajectories and Interdisciplinary Perspectives

Development of New Derivatization Strategies

The hydrazine (B178648) group is a versatile functional handle that can be readily converted into a variety of other functionalities. Future research should systematically explore the derivatization of (3,5-di-tert-butyl-benzyl)-hydrazine to create novel molecular building blocks for materials science. The primary and most direct derivatization is the condensation reaction with aldehydes and ketones to form hydrazones . acs.org

This strategy opens a vast chemical space, as the properties of the resulting hydrazone can be finely tuned by selecting different carbonyl compounds. The formation of (3,5-di-tert-butyl-benzyl)-hydrazones would create molecules with a sterically shielded, electron-rich core, suitable for applications where stability and specific electronic properties are desired. Further cyclization reactions of these hydrazone intermediates could lead to nitrogen-rich heterocyclic systems like pyrazoles or triazoles, which are known for their utility in various functional materials. durham.ac.uk Research could focus on developing one-pot, multi-component reactions starting from 3,5-di-tert-butylbenzaldehyde (B94254), hydrazine, and a third carbonyl component to streamline the synthesis of complex hydrazone derivatives. organic-chemistry.org

| Derivative Class | Reaction Type | Potential Reagents | Significance of Derivatization |

| Hydrazones | Condensation | Aromatic/Aliphatic Aldehydes & Ketones | Creates conjugated systems with tunable electronic properties for NLO materials or polymers. epfl.ch |

| Pyrazoles/Pyrazolines | Cyclocondensation | 1,3-Dicarbonyl compounds | Forms stable, nitrogen-rich heterocyclic scaffolds. researchgate.net |

| Acylhydrazines | Acylation | Acid Chlorides, Anhydrides | Introduces a stable amide linkage, useful for building larger polymeric structures. |

| N-Alkylhydrazines | Reductive Amination | Aldehydes/Ketones with a reducing agent | Creates more complex, non-conjugated hydrazine structures. nih.gov |

Advanced Materials Science Applications (excluding those with biological intent)

The unique combination of a reactive hydrazine function and bulky, stabilizing tert-butyl groups suggests that derivatives of (3,5-di-tert-butyl-benzyl)-hydrazine could be valuable precursors for several classes of advanced materials.

Nonlinear Optical (NLO) Materials: Hydrazone derivatives are a well-established class of crystalline materials for second-order nonlinear optics. epfl.choptica.orgacs.org The formation of push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, is key. The (3,5-di-tert-butyl-benzyl)-hydrazone moiety could serve as a sterically bulky donor group. Condensation with aldehydes bearing strong electron-withdrawing groups (e.g., nitrobenzene (B124822) derivatives) could produce chromophores with large molecular hyperpolarizability (β). The bulky tert-butyl groups could also play a crucial role in preventing centrosymmetric crystal packing, which is a prerequisite for achieving macroscopic second-order NLO activity. optica.org

Energetic Materials: Hydrazine and its derivatives are fundamental components in high-energy materials due to their high nitrogen content and positive heats of formation. nih.govuni-muenchen.de Research has shown that linking aromatic rings with hydrazine bridges can produce heat-resistant and insensitive explosives. acs.orgresearchgate.net The (3,5-di-tert-butyl-benzyl)-hydrazine scaffold could be used to synthesize novel energetic plasticizers or binders. For example, derivatization with nitro-aromatic groups could yield high-density materials where the tert-butyl groups enhance thermal stability and reduce sensitivity to impact and friction. researchgate.net

Polymers and Functional Resins: The 3,5-di-tert-butylphenyl motif is known to enhance the properties of polymers, such as improving solubility and thermal stability. For instance, reactive antioxidants containing the 3,5-di-tert-butyl-4-hydroxyphenyl group have been incorporated into ABS resins to improve performance. researchgate.net Similarly, the (3,5-di-tert-butyl-benzyl)-hydrazine unit could be polymerized. For example, reaction with di-aldehydes could yield polyhydrazones, a class of polymers known for their thermal stability and potential as processable high-performance materials. mdpi.com The bulky side groups would likely render these polymers amorphous with good solubility in common organic solvents.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of (3,5-di-tert-butyl-benzyl)-hydrazine and its derivatives through the integration of continuous flow chemistry and automated platforms is a key future direction. Flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters, and improved scalability, which are particularly relevant for handling potentially hazardous reagents like hydrazine and for managing exothermic reactions. nih.govdurham.ac.uk

Future work should focus on translating the optimized batch syntheses (as discussed in Section 7.1) into continuous flow processes. Microreactors provide high surface-area-to-volume ratios, enabling rapid heat and mass transfer, which can be beneficial for reactions involving sterically hindered substrates where higher temperatures or pressures might be needed to achieve reasonable reaction rates. acs.org

Furthermore, automated synthesis platforms can accelerate the exploration of the derivatization strategies outlined in Section 7.2. organic-chemistry.orgacs.org An automated platform could perform high-throughput screening of various aldehydes and ketones to react with (3,5-di-tert-butyl-benzyl)-hydrazine, rapidly generating a library of novel hydrazone derivatives. acs.org This approach would drastically reduce the time required to identify candidates with desirable material properties, such as those for NLO applications. The integration of online analysis, such as HPLC or MS, would allow for real-time optimization of reaction conditions. researchgate.net

Synergistic Experimental and Computational Research Endeavors

A powerful strategy for accelerating research into (3,5-di-tert-butyl-benzyl)-hydrazine involves the tight integration of experimental synthesis with computational modeling. Density Functional Theory (DFT) has become an invaluable tool for predicting the properties of molecules and rationalizing experimental outcomes. acs.org

Future research should employ a synergistic loop where computational studies guide experimental efforts. DFT calculations can be used to:

Predict Molecular Geometries and Electronic Structures: Optimize the 3D structure of the parent hydrazine and its derivatives to understand how the bulky tert-butyl groups influence conformation and steric accessibility. mdpi.com

Analyze Frontier Molecular Orbitals (HOMO-LUMO): Calculate the HOMO-LUMO energy gap to predict the electronic properties, reactivity, and potential for applications in organic electronics. mdpi.com

Simulate Reaction Mechanisms: Model the transition states of potential synthetic and derivatization reactions to identify the most energetically favorable pathways, thus guiding the choice of reagents and conditions for experimental work. rsc.orgthieme-connect.de

Predict Material Properties: For derivatives, computational methods can estimate key material parameters. For example, calculations of molecular hyperpolarizability (β) can screen for promising NLO candidates before committing to their synthesis. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.